Cas no 10472-94-3 (1-phenyl-3-pyridin-2-ylpropane-1,3-dione)

1-phenyl-3-pyridin-2-ylpropane-1,3-dione structure
10472-94-3 structure
Product Name:1-phenyl-3-pyridin-2-ylpropane-1,3-dione
CAS-nummer:10472-94-3
MF:C14H11NO2
MW:225.242643594742
CID:1149201
PubChem ID:238448
Update Time:2025-04-20

1-phenyl-3-pyridin-2-ylpropane-1,3-dione Chemische en fysische eigenschappen

Naam en identificatie

    • 1-phenyl-3-pyridin-2-ylpropane-1,3-dione
    • AC1L610H
    • 1-phenyl-3-(pyridin-2-yl)propane-1,3-dione
    • AR-1C5244
    • 1-phenyl-3-(2-pyridyl) propane-1,3-dione
    • 1-phenyl-3-(2-pyridyl)-1,3-propandione
    • AC1Q5FZZ
    • MLS002608458
    • NSC42794
    • CTK4A3266
    • HMS3078C12
    • 3-hydroxy-1-phenyl-3-(pyrid-2-yl)prop-2-ene-1-one
    • 1-phenyl-3-(pyridyn-2-yl)propane-1,3-dione
    • 1-phenyl-3-(2-pyridyl)propane-1,3-dione
    • 1-phenyl-3-pyridin-2-yl-propane-1,3-dione
    • SureCN4625845
    • 1-Phenyl-3-(2-pyridyl)-1,3-propanedione
    • AC1L610H; 1-phenyl-3-(pyridin-2-yl)propane-1,3-dione; AR-1C5244; 1-phenyl-3-(2-pyridyl) propane-1,3-dione; 1-phenyl-3-(2-pyridyl)-1,3-propandione; AC1Q5FZZ; MLS002608458; NSC42794; CTK4A3266; HMS3078C12; 3-hydroxy-1-phenyl-3-(pyrid-2-yl)prop-2-ene-1-one; 1-phenyl-3-(pyridyn-2-yl)propane-1,3-dione; 1-phenyl-3-(2-pyridyl)propane-1,3-dione; 1-phenyl-3-pyridin-2-yl-propane-1,3-dione; SureCN4625845; 1-Phenyl-3-(2-pyridyl)-1,3-propanedione;
    • SCHEMBL4625845
    • NSC-42794
    • CHEMBL1717454
    • DA-15981
    • 10472-94-3
    • SMR001527206
    • YUHLPAVLOLEXJK-UHFFFAOYSA-N
    • NSC 42794
    • DTXSID20285791
    • Inchi: 1S/C14H11NO2/c16-13(11-6-2-1-3-7-11)10-14(17)12-8-4-5-9-15-12/h1-9H,10H2
    • InChI-sleutel: YUHLPAVLOLEXJK-UHFFFAOYSA-N
    • LACHT: O=C(C1C=CC=CC=1)CC(C1C=CC=CN=1)=O

Berekende eigenschappen

  • Exacte massa: 225.07903
  • Monoisotopische massa: 225.078979
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 17
  • Aantal draaibare bindingen: 4
  • Complexiteit: 282
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 1.7
  • Topologisch pooloppervlak: 47

Experimentele eigenschappen

  • Dichtheid: 1.184
  • Kookpunt: 403.5°C at 760 mmHg
  • Vlampunt: 200.1°C
  • Brekindex: 1.587
  • PSA: 47.03
  • LogboekP: 2.53730
Aanbevolen leveranciers
Nanjing Jubai Biopharm
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nanjing Jubai Biopharm
Hunan Well Medicine Synthesis Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hunan Well Medicine Synthesis Technology Co., Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Shandong Feiyang Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shandong Feiyang Chemical Co., Ltd
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.